molecular formula C22H23N3O4 B2794147 2-{4-[(2-methoxyphenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}-N-(2-phenylethyl)acetamide CAS No. 904524-90-9

2-{4-[(2-methoxyphenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}-N-(2-phenylethyl)acetamide

Cat. No.: B2794147
CAS No.: 904524-90-9
M. Wt: 393.443
InChI Key: VZCWSLMMXCCBHK-UHFFFAOYSA-N
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Description

2-{4-[(2-methoxyphenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}-N-(2-phenylethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazine ring substituted with a methoxybenzyl group and a phenylethylacetamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(2-methoxyphenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}-N-(2-phenylethyl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzylamine with a suitable diketone to form the pyrazine ring. This intermediate is then reacted with phenylethylamine and acetic anhydride under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(2-methoxyphenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl groups in the pyrazine ring can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

2-{4-[(2-methoxyphenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}-N-(2-phenylethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{4-[(2-methoxyphenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine

Uniqueness

Compared to similar compounds, 2-{4-[(2-methoxyphenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}-N-(2-phenylethyl)acetamide stands out due to its unique combination of functional groups and structural features. This uniqueness may confer specific properties, such as enhanced binding affinity to certain molecular targets or improved stability under physiological conditions.

Properties

IUPAC Name

2-[4-[(2-methoxyphenyl)methyl]-2,3-dioxopyrazin-1-yl]-N-(2-phenylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-29-19-10-6-5-9-18(19)15-24-13-14-25(22(28)21(24)27)16-20(26)23-12-11-17-7-3-2-4-8-17/h2-10,13-14H,11-12,15-16H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCWSLMMXCCBHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C=CN(C(=O)C2=O)CC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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